molecular formula C12H16ClN3 B1627701 N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 400756-89-0

N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride

Cat. No. B1627701
CAS RN: 400756-89-0
M. Wt: 237.73 g/mol
InChI Key: BJBNMWLLNHHJDW-UHFFFAOYSA-N
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Description

N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride, also known as MMPH, is an organic compound that has been used in various scientific research applications. It is a synthetic molecule that has been used in a variety of different experiments, including biochemical and physiological studies. MMPH has a wide range of potential applications, including drug discovery and development, as well as laboratory experiments.

Scientific Research Applications

Medicinal Chemistry and Biological Applications

  • A study by Kumar et al. (2013) focused on the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds structurally related to N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride. These compounds showed significant acetylcholinesterase inhibitory activity and selective monoamine oxidase-B inhibition, suggesting potential applications in Alzheimer's disease treatment (Kumar et al., 2013).

Corrosion Inhibition

  • Research by Yadav et al. (2015) explored the corrosion inhibition effects of pyrazole derivatives on mild steel in hydrochloric acid solutions. These compounds, including those with structural similarities to N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride, demonstrated high efficiency in preventing corrosion, highlighting their potential in industrial applications (Yadav et al., 2015).

Materials Science

  • Basu et al. (2014) developed iron(III) complexes with ligands based on the pyrazole structure for cellular imaging and photocytotoxicity under red light. These complexes showed promising results in inducing apoptosis in cancer cells, indicating their potential use in photodynamic therapy (Basu et al., 2014).

Chemical Synthesis

  • Shimoga et al. (2018) reported on the synthesis of a compound structurally related to N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride, highlighting the utility of such compounds in further chemical research and development (Shimoga et al., 2018).

properties

IUPAC Name

N-methyl-1-[1-(3-methylphenyl)pyrazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-10-4-3-5-12(6-10)15-9-11(7-13-2)8-14-15;/h3-6,8-9,13H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBNMWLLNHHJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=N2)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586340
Record name N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride

CAS RN

400756-89-0
Record name N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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